DesBr-NPB-23 (human)

描述

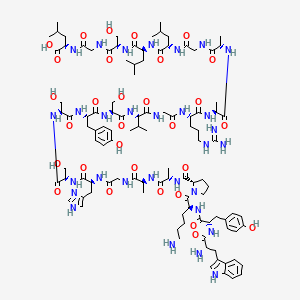

The exact mass of the compound DesBr-NPB-23 (human) is 2348.2106687 g/mol and the complexity rating of the compound is 5130. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DesBr-NPB-23 (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DesBr-NPB-23 (human) including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C107H162N30O30/c1-53(2)35-72(95(155)130-73(36-54(3)4)96(156)132-78(48-138)93(153)117-46-86(147)127-77(106(166)167)37-55(5)6)125-84(145)44-115-88(148)57(9)120-90(150)59(11)122-94(154)70(22-17-33-113-107(110)111)124-83(144)47-118-104(164)87(56(7)8)136-102(162)81(51-141)134-98(158)75(39-62-26-30-66(143)31-27-62)131-100(160)79(49-139)135-101(161)80(50-140)133-99(159)76(41-64-43-112-52-119-64)126-85(146)45-116-89(149)58(10)121-91(151)60(12)123-103(163)82-23-18-34-137(82)105(165)71(21-15-16-32-108)128-97(157)74(38-61-24-28-65(142)29-25-61)129-92(152)68(109)40-63-42-114-69-20-14-13-19-67(63)69/h13-14,19-20,24-31,42-43,52-60,68,70-82,87,114,138-143H,15-18,21-23,32-41,44-51,108-109H2,1-12H3,(H,112,119)(H,115,148)(H,116,149)(H,117,153)(H,118,164)(H,120,150)(H,121,151)(H,122,154)(H,123,163)(H,124,144)(H,125,145)(H,126,146)(H,127,147)(H,128,157)(H,129,152)(H,130,155)(H,131,160)(H,132,156)(H,133,159)(H,134,158)(H,135,161)(H,136,162)(H,166,167)(H4,110,111,113)/t57-,58-,59-,60-,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,87-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQJVSOPJNZYSE-MFCZVQBRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(CC(C)C)C(=O)O)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CO)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC2=CNC=N2)NC(=O)CNC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C107H162N30O30 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2348.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of DesBr-NPB-23 in the Human Brain: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

DesBr-NPB-23, the non-brominated isoform of Neuropeptide B-23, is an endogenous neuropeptide that plays a significant role in neuromodulation within the human central nervous system. It functions as a primary agonist for the G protein-coupled receptor 7 (GPR7), also known as Neuropeptides B/W Receptor 1 (NPBWR1). The activation of GPR7 by DesBr-NPB-23 initiates a cascade of intracellular signaling events, primarily through the inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels. This signaling pathway is implicated in a variety of physiological processes, including the regulation of energy homeostasis, feeding behavior, pain perception, and sleep-wake cycles. This document provides a comprehensive technical overview of the function, signaling pathways, and experimental methodologies associated with DesBr-NPB-23 in the human brain.

Introduction

Neuropeptide B (NPB) and the closely related Neuropeptide W (NPW) are key players in a recently identified neuropeptide system. The non-brominated form of NPB-23, DesBr-NPB-23, has been shown to be a potent endogenous ligand for GPR7 and to a lesser extent, GPR8.[1][2] GPR7 is predominantly expressed in the brain, suggesting a critical role for DesBr-NPB-23 in neural circuits.[3] Understanding the molecular interactions and functional consequences of DesBr-NPB-23 binding to its receptors is of growing interest for the development of novel therapeutics targeting neurological and metabolic disorders.

Core Mechanism of Action

DesBr-NPB-23 exerts its effects by binding to and activating GPR7, a member of the G protein-coupled receptor superfamily. GPR7 is coupled to inhibitory G proteins (Gi/o). Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase. This enzymatic inhibition results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). The reduction in cAMP levels subsequently leads to decreased activity of protein kinase A (PKA), a key enzyme that phosphorylates a multitude of downstream targets, including transcription factors such as the cAMP response element-binding protein (CREB).

Quantitative Data

The following tables summarize the available quantitative data for DesBr-NPB-23 and related ligands at GPR7 and GPR8.

| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |

| DesBr-NPB-23 (human) | human GPR7 | Functional (cAMP Inhibition) | IC50 | 0.58 | [4] |

| DesBr-NPB-23 (human) | bovine GPR7 | Functional (cAMP Inhibition) | IC50 | 3.5 | [4] |

| Neuropeptide B (brominated) | human GPR7 | Functional (Receptor Activation) | EC50 | 0.23 | |

| Neuropeptide B (brominated) | human GPR8 | Functional (Receptor Activation) | EC50 | 15.8 | |

| [125I]-NPW | rat amygdala (endogenous GPR7) | Radioligand Binding | KD | 0.44 |

Note: In vitro assays have indicated that the N-terminal bromination of Neuropeptide B does not significantly influence its binding to GPR7.

Signaling Pathway

The signaling pathway initiated by the binding of DesBr-NPB-23 to GPR7 is depicted below.

Caption: Signaling pathway of DesBr-NPB-23 via GPR7.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a method to determine the binding affinity of DesBr-NPB-23 to GPR7.

Methodology:

-

Membrane Preparation:

-

Culture CHO-K1 or HEK293 cells stably expressing human GPR7.

-

Harvest cells and homogenize in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a BCA assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand (e.g., [125I]-Tyr11-DesBr-NPB-23) at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled DesBr-NPB-23 (for competition assays) or increasing concentrations of the radioligand (for saturation assays).

-

Incubate the mixture for a defined period (e.g., 60-90 minutes) at a controlled temperature (e.g., 30°C) to reach equilibrium.

-

-

Filtration and Detection:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

For saturation binding, plot specific binding against the concentration of the radioligand and use non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum receptor density).

-

For competition binding, plot the percentage of specific binding against the log concentration of the unlabeled ligand to determine the IC50, which can be converted to a Ki (inhibition constant) using the Cheng-Prusoff equation.

-

Intracellular cAMP Measurement Assay

This protocol describes a method to functionally assess the effect of DesBr-NPB-23 on GPR7 activity.

Methodology:

-

Cell Preparation:

-

Plate GPR7-expressing cells in a 96-well plate and culture overnight.

-

-

Cell Stimulation:

-

Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of DesBr-NPB-23 to the wells.

-

Since GPR7 is Gi-coupled, stimulate the cells with forskolin (an adenylyl cyclase activator) to induce a measurable baseline of cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Measure intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA). In these assays, cAMP from the cell lysate competes with a labeled cAMP conjugate for binding to a specific anti-cAMP antibody.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in each sample based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of DesBr-NPB-23 to determine the IC50 value.

-

Experimental Workflow

The following diagram illustrates a typical workflow for characterizing the interaction of DesBr-NPB-23 with GPR7.

Caption: Experimental workflow for GPR7 characterization.

Conclusion

DesBr-NPB-23 is a key endogenous neuropeptide that modulates neuronal activity in the human brain through its interaction with the Gi/o-coupled receptor GPR7. The resulting inhibition of the adenylyl cyclase/cAMP pathway underscores its importance in fundamental physiological processes. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to further investigate the therapeutic potential of targeting the DesBr-NPB-23/GPR7 system for a range of neurological and metabolic conditions.

References

- 1. The Role of Neuropeptide B and Its Receptors in Controlling Appetite, Metabolism, and Energy Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuropeptide B and W: neurotransmitters in an emerging G-protein-coupled receptor system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]

- 4. (Des-Bromo)-Neuropeptide B (1-23) (human) [novoprolabs.com]

An In-depth Technical Guide to the IL-23 Signaling Pathway: A Key Target in Inflammatory Disease

Disclaimer: Publicly available scientific literature and databases do not contain information on a compound specifically designated as "DesBr-NPB-23 (human)". Therefore, this guide provides a comprehensive overview of a highly relevant therapeutic target in human inflammatory diseases: the Interleukin-23 (IL-23) signaling pathway. The structural name "Des-bromo-N-phenyl-N-(phenyl-4-yl-sulfonyl)-benzenesulfonamide" suggests a potential focus on inflammatory or oncologic targets, for which the IL-23 pathway is a critical area of research and drug development.

This technical guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the IL-23 signaling cascade, its role in pathology, and methodologies for its investigation.

Introduction to the IL-23 Signaling Pathway

Interleukin-23 (IL-23) is a heterodimeric cytokine composed of a unique p19 subunit and a p40 subunit, the latter of which is shared with IL-12. It is a key orchestrator of chronic inflammation and autoimmunity, playing a pivotal role in the pathogenesis of diseases such as psoriasis, Crohn's disease, ulcerative colitis, and rheumatoid arthritis.[1][2][3] IL-23 is primarily produced by activated myeloid cells, including dendritic cells and macrophages, and exerts its effects on various immune cell populations, most notably T helper 17 (Th17) cells, γδ T cells, and innate lymphoid cells (ILCs).[1][4]

The IL-23/IL-17 axis is a central inflammatory cascade. IL-23 is crucial for the stabilization, expansion, and effector function of pathogenic Th17 cells, which in turn produce pro-inflammatory cytokines like IL-17A, IL-17F, IL-22, and GM-CSF. These downstream cytokines act on tissue-resident cells to drive inflammation, tissue damage, and the clinical manifestations of autoimmune diseases.

Core Components and Mechanism of Action

The IL-23 signaling cascade is initiated by the binding of IL-23 to its cell surface receptor complex. This event triggers a series of intracellular phosphorylation events, leading to the activation of transcription factors and subsequent gene expression.

Signaling Pathway Overview:

-

Receptor Binding: IL-23 binds to its heterodimeric receptor, which consists of the IL-23 receptor (IL-23R) subunit and the IL-12 receptor β1 (IL-12Rβ1) subunit.

-

JAK Activation: This binding event brings the associated Janus kinases, JAK2 and TYK2, into close proximity, leading to their trans-phosphorylation and activation.

-

STAT Phosphorylation: Activated JAK2 and TYK2 then phosphorylate specific tyrosine residues on the intracellular domain of the IL-23R. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and to a lesser extent, STAT4.

-

STAT Dimerization and Nuclear Translocation: Once docked, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dissociate from the receptor, form homo- or heterodimers, and translocate to the nucleus.

-

Gene Transcription: In the nucleus, STAT dimers bind to specific DNA response elements in the promoter regions of target genes, initiating their transcription. Key target genes include those encoding for pro-inflammatory cytokines (e.g., IL-17, IL-22), as well as factors that promote the survival and proliferation of Th17 cells, such as RORγt.

Below is a DOT language script for visualizing the IL-23 signaling pathway.

Caption: The IL-23 signaling pathway, from receptor binding to gene transcription.

Quantitative Data on IL-23 Pathway Inhibitors

The clinical significance of the IL-23 pathway is underscored by the successful development and approval of several monoclonal antibodies that target this cascade. Below is a summary of key therapeutic agents.

| Drug Name | Target | Mechanism of Action | Approved Indications (Selected) |

| Ustekinumab | p40 subunit of IL-12/IL-23 | Binds to the shared p40 subunit, thereby inhibiting both IL-12 and IL-23 signaling. | Psoriasis, Psoriatic Arthritis, Crohn's Disease, Ulcerative Colitis |

| Guselkumab | p19 subunit of IL-23 | A human monoclonal antibody that selectively binds to the p19 subunit of IL-23, inhibiting its interaction with the IL-23R. | Plaque Psoriasis, Psoriatic Arthritis |

| Tildrakizumab | p19 subunit of IL-23 | A humanized monoclonal antibody that targets the p19 subunit of IL-23. | Plaque Psoriasis |

| Risankizumab | p19 subunit of IL-23 | A humanized monoclonal antibody that specifically inhibits IL-23 by binding to its p19 subunit. | Plaque Psoriasis, Psoriatic Arthritis, Crohn's Disease |

Experimental Protocols for Investigating the IL-23 Pathway

A variety of in vitro and in vivo experimental approaches are utilized to study the IL-23 signaling pathway and to evaluate the efficacy of potential inhibitors.

In Vitro: Cellular Assays

Objective: To measure the activation of the IL-23 pathway in immune cells and the inhibitory effect of a test compound.

Protocol: STAT3 Phosphorylation Assay in Splenocytes

-

Cell Isolation: Isolate splenocytes from mice (e.g., C57BL/6) and culture them in RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2-mercaptoethanol.

-

Cell Stimulation: Plate the splenocytes at a density of 1 x 10^6 cells/well in a 96-well plate. Pre-incubate the cells with various concentrations of the test compound (or vehicle control) for 1-2 hours.

-

IL-23 Treatment: Stimulate the cells with recombinant mouse IL-23 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.

-

Cell Lysis and Staining: Fix and permeabilize the cells using commercially available buffers. Stain the cells with a fluorescently-labeled antibody specific for phosphorylated STAT3 (p-STAT3) (e.g., anti-p-STAT3-Alexa Fluor 647).

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on the cell population of interest (e.g., CD4+ T cells) and quantify the mean fluorescence intensity (MFI) of the p-STAT3 signal.

-

Data Analysis: Calculate the percent inhibition of p-STAT3 for each concentration of the test compound relative to the IL-23-stimulated vehicle control. Determine the IC50 value.

Below is a DOT script for the experimental workflow.

Caption: Workflow for a cellular STAT3 phosphorylation assay.

In Vivo: Disease Models

Objective: To evaluate the therapeutic efficacy of an IL-23 pathway inhibitor in a relevant animal model of inflammatory disease.

Protocol: Imiquimod-Induced Psoriasis Model

-

Animal Acclimation: Acclimatize 8-10 week old BALB/c mice for one week.

-

Disease Induction: Apply a daily topical dose of 62.5 mg of imiquimod cream (5%) to the shaved back and right ear of each mouse for 5-7 consecutive days.

-

Treatment Administration: Administer the test compound daily via a relevant route (e.g., oral gavage, intraperitoneal injection) starting from day 0 or day 1. A vehicle control group and a positive control group (e.g., an anti-IL-23 antibody) should be included.

-

Clinical Scoring: Monitor the mice daily for signs of inflammation. Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 for each parameter. The cumulative score represents the Psoriasis Area and Severity Index (PASI).

-

Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect skin and spleen samples.

-

Histology: Perform H&E staining on skin sections to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.

-

Gene Expression: Extract RNA from the skin and perform qPCR to measure the expression of pro-inflammatory genes (e.g., Il17a, Il23a, S100a9).

-

Flow Cytometry: Analyze splenocytes or skin-infiltrating immune cells for the frequency of Th17 cells (CD4+IL-17A+).

-

-

Data Analysis: Compare the clinical scores, histological parameters, and immunological readouts between the treatment groups and the vehicle control group to determine the efficacy of the test compound.

Conclusion

The IL-23 signaling pathway is a validated and highly pursued target for the development of novel therapeutics for a range of chronic inflammatory and autoimmune diseases. A thorough understanding of its mechanism of action, coupled with robust in vitro and in vivo experimental models, is essential for the successful identification and evaluation of new chemical entities that modulate this critical cascade. The methodologies and data presented in this guide provide a framework for researchers engaged in this important area of drug discovery.

References

- 1. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Discovery of the IL-23/IL-17 Signaling Pathway and the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IL-23 past, present, and future: a roadmap to advancing IL-23 science and therapy - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Neuropeptide B/W Receptor 1 (NPBWR1) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7, is a G protein-coupled receptor (GPCR) that plays a critical role in a diverse array of physiological processes. Its endogenous ligands are the neuropeptides B (NPB) and W (NPW).[1] This receptor system is implicated in the regulation of energy homeostasis, pain perception, stress responses, and fear memory.[2][3] This technical guide provides a comprehensive overview of the NPBWR1 signaling pathway, including detailed experimental protocols and quantitative data to support further research and drug development efforts in this area.

The NPBWR1 Signaling Cascade

NPBWR1 is primarily coupled to the Gi class of G proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][4] There is also evidence suggesting that NPBWR1 can couple to Gq/G11 proteins, activating the phospholipase C (PLC) pathway and leading to subsequent downstream signaling events. Furthermore, activation of NPBWR1 has been shown to stimulate the phosphorylation of extracellular signal-regulated kinase (ERK).

Core Signaling Pathways

The primary signaling pathway initiated by the activation of NPBWR1 by its ligands, NPB and NPW, involves the following key steps:

-

Ligand Binding: Neuropeptide B (NPB) or Neuropeptide W (NPW) binds to the extracellular domain of NPBWR1.

-

G-Protein Coupling and Activation: This binding induces a conformational change in the receptor, leading to the coupling and activation of inhibitory G proteins (Gi/o).

-

Adenylyl Cyclase Inhibition: The activated alpha subunit of the Gi protein inhibits the activity of adenylyl cyclase.

-

cAMP Reduction: The inhibition of adenylyl cyclase results in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).

-

Downstream Effector Modulation: The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream cellular processes.

Additionally, NPBWR1 activation can lead to:

-

ERK Activation: Stimulation of the MAPK/ERK pathway, resulting in the phosphorylation of ERK1/2.

-

Calcium Mobilization: Potential coupling to Gq/G11 proteins, leading to the activation of phospholipase C, generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium levels.

Quantitative Data Summary

The following tables summarize the quantitative data available for ligand binding and functional activity at the NPBWR1 receptor.

Table 1: Ligand Binding Affinities for NPBWR1

| Ligand | Radioligand | Preparation | Kd (nM) | Bmax (fmol/mg protein) | Reference |

| Neuropeptide W (NPW) | [125I]-NPW | Rat brain membranes | 0.44 ± 0.13 | 149.9 ± 13.8 |

Table 2: Functional Potencies of Ligands at NPBWR1

| Ligand | Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Neuropeptide B (NPB) | cAMP Inhibition | CHO cells | EC50 | 0.23 | |

| Neuropeptide W-23 (NPW23) | cAMP Inhibition | CHO cells | EC50 | 0.56 | |

| Neuropeptide W-30 (NPW30) | cAMP Inhibition | CHO cells | EC50 | 0.51 | |

| Neuropeptide B (NPB) | Calcium Mobilization | CHO-RD-HGA16 cells | EC50 | 13 | |

| Neuropeptide W-23 (NPW23) | Calcium Mobilization | CHO-RD-HGA16 cells | EC50 | 8 ± 0.8 | |

| Compound 30 (agonist) | cAMP Assay | hNPBWR1-CHO cells | EC50 | 2.7 | |

| Compound 30 (agonist) | Calcium Assay | hNPBWR1-CHO cells | EC50 | 8 | |

| Compound 9i (antagonist) | Binding Assay | Not specified | IC50 | 0.20 | |

| Compound 9k (antagonist) | Functional Assay | Not specified | IC50 | 0.66 |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NPBWR1 signaling are provided below.

Radioligand Binding Assay

This protocol is a general framework for a competitive radioligand binding assay to determine the affinity of unlabeled ligands for NPBWR1, adapted from standard procedures.

Objective: To determine the dissociation constant (Kd) of a radioligand and the binding affinity (Ki) of competitor compounds for NPBWR1.

Materials:

-

Cell membranes expressing NPBWR1 (e.g., from transfected CHO or HEK293 cells, or brain tissue).

-

Radioligand (e.g., [125I]-NPW).

-

Unlabeled competitor ligands.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

GF/C filter plates.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

Increasing concentrations of unlabeled competitor ligand (for competition assays) or buffer (for saturation assays).

-

A fixed concentration of radioligand (typically at or below its Kd for competition assays) or increasing concentrations of radioligand (for saturation assays).

-

Membrane preparation.

-

-

Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a GF/C filter plate using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Saturation Assay: Plot specific binding (total binding minus non-specific binding, determined in the presence of a high concentration of unlabeled ligand) against the radioligand concentration. Analyze the data using non-linear regression to determine the Kd and Bmax.

-

Competition Assay: Plot the percentage of specific binding against the log concentration of the competitor ligand. Analyze the data using a one-site fit to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Measurement Assay

This protocol describes a method for measuring agonist-induced inhibition of cAMP production in cells expressing NPBWR1.

Objective: To quantify the functional response of NPBWR1 activation by measuring changes in intracellular cAMP levels.

Materials:

-

CHO or HEK293 cells stably expressing NPBWR1.

-

Cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Test agonists (e.g., NPB, NPW).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

-

Cell Culture: Plate NPBWR1-expressing cells in a 96-well plate and grow to a suitable confluency.

-

Pre-treatment: Starve the cells of serum for a few hours before the assay. Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at room temperature.

-

Stimulation: Add increasing concentrations of the test agonist to the wells.

-

Forskolin Co-stimulation: Immediately after adding the agonist, add a fixed concentration of forskolin (e.g., 5 µM) to all wells (except the basal control) to stimulate cAMP production.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes).

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist. Analyze the data using a sigmoidal dose-response curve to determine the EC50 and the maximal inhibition (Emax).

ERK Phosphorylation Assay

This protocol outlines a method to measure the activation of the ERK signaling pathway following NPBWR1 stimulation, typically using an in-cell Western assay or standard Western blotting.

Objective: To detect and quantify the phosphorylation of ERK1/2 as a downstream marker of NPBWR1 activation.

Materials:

-

Cells expressing NPBWR1.

-

Serum-free medium.

-

Test agonists.

-

Fixing solution (e.g., 4% paraformaldehyde).

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK).

-

Secondary antibodies conjugated to a detectable label (e.g., HRP for chemiluminescence or a fluorophore for fluorescence).

-

Detection reagents.

-

Imaging system or plate reader.

Procedure:

-

Cell Culture and Starvation: Plate cells in a 96-well plate. Once confluent, starve the cells in serum-free medium for several hours to overnight to reduce basal ERK phosphorylation.

-

Agonist Stimulation: Treat the cells with various concentrations of the agonist for a specific time (e.g., 5-15 minutes) at 37°C.

-

Fixation and Permeabilization:

-

Remove the medium and fix the cells with fixing solution.

-

Wash the cells with PBS and then permeabilize them with permeabilization buffer.

-

-

Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with primary antibodies against pERK and tERK (often in the same well using antibodies from different species or with different fluorescent labels) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells and incubate with the appropriate secondary antibodies for 1-2 hours at room temperature in the dark if using fluorescent labels.

-

Detection and Analysis:

-

Wash the cells and add the detection reagent.

-

Quantify the signal using an appropriate imaging system or plate reader.

-

Normalize the pERK signal to the tERK signal for each well.

-

Plot the normalized pERK/tERK ratio against the log concentration of the agonist and fit a dose-response curve to determine the EC50.

-

Mandatory Visualizations

NPBWR1 Signaling Pathway Diagram

Caption: NPBWR1 canonical signaling pathway.

Experimental Workflow for cAMP Inhibition Assay

Caption: Workflow for NPBWR1 cAMP inhibition assay.

Logical Relationship of NPBWR1 Physiological Roles

Caption: Physiological roles of NPBWR1 signaling.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | NPBWR1 and NPBWR2: Implications in Energy Homeostasis, Pain, and Emotion [frontiersin.org]

- 3. Identification and cellular localisation of NPW1 (GPR7) receptors for the novel neuropeptide W-23 by [125I]-NPW radioligand binding and immunocytochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DesBr-NPB-23 in Appetite Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of DesBr-NPB-23, a derivative of Neuropeptide B (NPB), in the intricate neurochemical control of appetite. DesBr-NPB-23 has emerged as a significant modulator of feeding behavior, acting through specific G protein-coupled receptors in the central nervous system. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its study, and visualizes the associated signaling pathways and experimental workflows.

Introduction to DesBr-NPB-23 and the Neuropeptide B System

DesBr-NPB-23 is the des-bromo form of Neuropeptide B (1-23) (human)[1]. Neuropeptide B (NPB) and the closely related Neuropeptide W (NPW) are endogenous ligands for two G protein-coupled receptors (GPCRs): GPR7 (also known as NPBWR1) and GPR8 (also known as NPBWR2)[1][2][3][4]. These receptors and their ligands form a neuropeptidergic system implicated in a variety of physiological processes, including the regulation of energy homeostasis, stress, and pain. Notably, the NPB/NPW system has garnered significant attention for its role in modulating feeding behavior. In humans, both GPR7 and GPR8 are present, while rodents primarily express GPR7.

Mechanism of Action in Appetite Regulation

DesBr-NPB-23 exerts its effects on appetite by binding to and activating GPR7 and GPR8. These receptors are predominantly expressed in brain regions known to be critical for the regulation of food intake, such as the hypothalamus and amygdala.

Receptor Binding and Activation

DesBr-NPB-23, similar to NPB, binds with high affinity to GPR7 and to a lesser extent to GPR8. This binding initiates a downstream signaling cascade that ultimately alters neuronal activity and influences feeding circuits.

Signaling Pathway

GPR7 and GPR8 are coupled to inhibitory G proteins (Gi/Go). Upon activation by DesBr-NPB-23, the Gi/Go alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP). This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and other downstream effectors, resulting in changes in neuronal excitability and gene expression.

Quantitative Data on Appetite Modulation

The effect of Neuropeptide B, and by extension DesBr-NPB-23, on food intake is complex and exhibits a biphasic pattern when administered centrally.

| Parameter | Species | Administration Route | Dose | Observation Time | Effect on Food Intake | Reference |

| Food Intake | Mice | Intracerebroventricular (ICV) | Not Specified | First 2 hours | Hyperphagia (Increased Intake) | |

| Food Intake | Mice | Intracerebroventricular (ICV) | Not Specified | After 2 hours | Hypophagia (Decreased Intake) | |

| Receptor Binding (EC50) | Human GPR7 | In vitro | 0.23 nM | N/A | Receptor Activation | |

| Receptor Binding (EC50) | Human GPR8 | In vitro | 15.8 nM | N/A | Receptor Activation |

Experimental Protocols

Intracerebroventricular (ICV) Injection for Feeding Studies in Mice

This protocol describes the procedure for administering DesBr-NPB-23 directly into the cerebral ventricles of mice to study its effects on feeding behavior.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Microinjection pump and syringe

-

Guide cannula and internal injector

-

DesBr-NPB-23 solution in sterile saline

-

Surgical tools

Procedure:

-

Animal Preparation: Anesthetize the mouse and secure it in the stereotaxic frame. Shave the scalp and sterilize the area with an antiseptic solution.

-

Cannula Implantation: Make a midline incision on the scalp to expose the skull. Using predetermined coordinates from a mouse brain atlas, drill a small hole over the lateral ventricle. Implant a guide cannula and secure it with dental cement. Place a dummy cannula to keep the guide patent. Allow the animal to recover for at least one week.

-

Injection: On the day of the experiment, gently restrain the mouse and remove the dummy cannula. Connect the internal injector, loaded with the DesBr-NPB-23 solution, to the microinjection pump.

-

Infusion: Insert the internal injector into the guide cannula. Infuse the desired volume of the solution at a slow, controlled rate (e.g., 0.5 µL/min).

-

Post-Injection: After the infusion is complete, leave the injector in place for a minute to prevent backflow. Gently withdraw the injector and replace the dummy cannula. Return the mouse to its home cage.

Measurement of Food Intake in Mice

This protocol outlines the procedure for quantifying food consumption in mice following ICV administration of DesBr-NPB-23.

Materials:

-

Single-housed mouse cages

-

Pre-weighed food pellets

-

Sensitive weighing scale

Procedure:

-

Habituation: Acclimate singly housed mice to the experimental cages for several days before the experiment.

-

Baseline Measurement: Measure and record the weight of the food provided to each mouse at the start of the dark cycle (the active feeding period for mice).

-

Treatment: Administer DesBr-NPB-23 or vehicle via ICV injection at a specific time point relative to the dark cycle.

-

Data Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, and 24 hours post-injection), carefully remove the remaining food and any spillage from the cage and weigh it.

-

Calculation: Calculate the amount of food consumed by subtracting the final weight from the initial weight.

-

Analysis: Compare the food intake between the DesBr-NPB-23 treated group and the vehicle control group.

In Vitro cAMP Inhibition Assay

This protocol describes an in vitro assay to measure the inhibition of cAMP production in cells expressing GPR7 or GPR8 upon stimulation with DesBr-NPB-23.

Materials:

-

Cell line stably expressing GPR7 or GPR8 (e.g., CHO or HEK293 cells)

-

Cell culture medium and reagents

-

Forskolin (an adenylyl cyclase activator)

-

DesBr-NPB-23

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Plate reader

Procedure:

-

Cell Seeding: Seed the GPR7/GPR8-expressing cells into a 96-well plate and culture until they reach the desired confluency.

-

Compound Addition: Pre-incubate the cells with varying concentrations of DesBr-NPB-23 for a specified period.

-

Stimulation: Add a fixed concentration of forskolin to all wells (except the negative control) to stimulate cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log concentration of DesBr-NPB-23 to generate a dose-response curve and calculate the IC50 value (the concentration of DesBr-NPB-23 that inhibits 50% of the forskolin-stimulated cAMP production).

Logical Relationships and Biphasic Effect

The dual effect of DesBr-NPB-23 on appetite, characterized by an initial increase followed by a decrease in food intake, suggests the involvement of complex neural circuits. This biphasic response may be due to the activation of different neuronal populations with opposing roles in appetite control or time-dependent desensitization of the receptors.

Conclusion and Future Directions

DesBr-NPB-23, acting through the GPR7/GPR8 receptor system, is a potent modulator of appetite with a complex, biphasic effect. The initial hyperphagic response followed by a more sustained hypophagia highlights the intricate nature of neptidergic control of feeding. Further research is warranted to elucidate the precise neural circuits and molecular mechanisms underlying this dual action. A deeper understanding of the NPB system could pave the way for the development of novel therapeutic strategies for the treatment of eating disorders and obesity. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting this intriguing neuropeptide system.

References

- 1. The Role of Neuropeptide B and Its Receptors in Controlling Appetite, Metabolism, and Energy Homeostasis | MDPI [mdpi.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Neuropeptide B and W: neurotransmitters in an emerging G-protein-coupled receptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropeptides B/W receptor 1 - Wikipedia [en.wikipedia.org]

DesBr-NPB-23: A Technical Guide to its Role in Energy Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Des-bromo-Neuropeptide B-23 (DesBr-NPB-23) is a potent and selective endogenous agonist for the Neuropeptide B/W Receptor 1 (NPBWR1), also known as GPR7. As a key player in the NPB/NPW signaling system, DesBr-NPB-23 is implicated in the central regulation of energy homeostasis, feeding behavior, and other physiological processes. This document provides a comprehensive technical overview of DesBr-NPB-23, including its mechanism of action, quantitative data on its receptor binding, detailed experimental protocols for its study, and a visualization of its signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, metabolism, and drug development.

Introduction

Neuropeptide B (NPB) and Neuropeptide W (NPW) are two closely related neuropeptides that act as endogenous ligands for two G protein-coupled receptors: NPBWR1 (GPR7) and NPBWR2 (GPR8).[1] This signaling system is a recognized modulator of several key physiological functions, including energy balance, feeding, and pain perception.[2][3]

A unique feature of the originally isolated NPB is the bromination of its N-terminal tryptophan residue. However, subsequent research has demonstrated that the des-bromo form of NPB, including the 23-amino acid variant DesBr-NPB-23, retains potent biological activity.[1] Specifically, DesBr-NPB-23 has been shown to be a potent agonist for NPBWR1, a receptor primarily expressed in the central nervous system in regions associated with appetite control. This makes DesBr-NPB-23 a valuable tool for investigating the physiological roles of the NPB/NPW system and a potential target for the development of therapeutics aimed at modulating energy homeostasis.

Quantitative Data

The following table summarizes the available quantitative data for DesBr-NPB-23, providing key metrics for its interaction with its cognate receptors.

| Ligand | Receptor | Assay Type | Parameter | Value | Reference |

| DesBr-NPB-23 (human) | NPBWR1 (GPR7) | Radioligand Binding | Kᵢ | 1.2 nM | |

| DesBr-NPB-23 (human) | NPBWR2 (GPR8) | Radioligand Binding | Kᵢ | 341 nM |

Signaling Pathways

DesBr-NPB-23 primarily exerts its effects through the activation of NPBWR1, a G protein-coupled receptor that preferentially couples to the Gαi subunit. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of NPBWR1 can lead to the phosphorylation of extracellular signal-regulated kinase (ERK).

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of DesBr-NPB-23.

Solid-Phase Peptide Synthesis of DesBr-NPB-23

Objective: To synthesize the DesBr-NPB-23 peptide using Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

-

Fmoc-protected amino acids

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

-

Automated peptide synthesizer or manual synthesis vessel

Protocol:

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for at least 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Treat the resin with a 20% solution of piperidine in DMF for 5 minutes.

-

Drain the solution and repeat the piperidine treatment for an additional 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove piperidine.

-

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with HBTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 2-3 minutes.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours.

-

Wash the resin with DMF (3-5 times).

-

-

Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the DesBr-NPB-23 sequence.

-

Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of DesBr-NPB-23 for NPBWR1 and NPBWR2.

Materials:

-

Cell lines stably expressing human NPBWR1 or NPBWR2

-

Radiolabeled ligand (e.g., [¹²⁵I]-NPB or a suitable analog)

-

Unlabeled DesBr-NPB-23

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA)

-

Scintillation fluid and counter

Protocol:

-

Cell Membrane Preparation: Harvest cells expressing the target receptor and prepare a crude membrane fraction by homogenization and centrifugation.

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

-

Add increasing concentrations of unlabeled DesBr-NPB-23 to compete for binding.

-

Add the cell membrane preparation to each well and incubate at room temperature for 1-2 hours.

-

-

Filtration and Washing: Rapidly filter the incubation mixture through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ value and then the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Assessment of Anorexigenic Effects

Objective: To evaluate the effect of intracerebroventricular (ICV) administration of DesBr-NPB-23 on food intake and body weight in rodents.

Materials:

-

Adult male mice or rats

-

Stereotaxic apparatus

-

Guide cannula and dummy cannula

-

DesBr-NPB-23 dissolved in sterile saline

-

Metabolic cages for monitoring food and water intake

-

Animal scale

Protocol:

-

Surgical Implantation of ICV Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Implant a guide cannula into the lateral ventricle of the brain.

-

Secure the cannula with dental cement and insert a dummy cannula to maintain patency.

-

Allow the animal to recover for at least one week.

-

-

Acclimatization: Individually house the animals in metabolic cages and allow them to acclimate for several days before the experiment.

-

ICV Injection and Monitoring:

-

Gently restrain the animal and replace the dummy cannula with an injection cannula connected to a microsyringe.

-

Infuse a specific dose of DesBr-NPB-23 or vehicle (saline) into the lateral ventricle over a period of 1-2 minutes.

-

Return the animal to its metabolic cage.

-

Monitor and record cumulative food intake, water intake, and body weight at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.

-

-

Dose-Response Study: Repeat the experiment with different doses of DesBr-NPB-23 to establish a dose-response relationship for its anorexigenic effects.

Conclusion

DesBr-NPB-23 is a valuable pharmacological tool for elucidating the role of the NPBWR1 signaling pathway in energy homeostasis and related physiological processes. Its high affinity and selectivity for NPBWR1 make it a more specific probe than NPW, which activates both NPBWR1 and NPBWR2. The experimental protocols outlined in this guide provide a framework for the synthesis, in vitro characterization, and in vivo evaluation of DesBr-NPB-23 and similar neuropeptides. Further research focusing on the in vivo dose-response effects of DesBr-NPB-23 on metabolic parameters will be crucial for a more complete understanding of its therapeutic potential in the context of metabolic disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of intracerebroventricular leptin administration on food intake, body weight gain and diencephalic nitric oxide synthase activity in the mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neuropeptide B/W Receptor 1 Peptidomimetic Agonists: Structure-Activity Relationships and Plasma Stability - PMC [pmc.ncbi.nlm.nih.gov]

Localization of NPBWR1 and NPBWR2 in Human Tissues: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the localization of Neuropeptides B and W Receptor 1 (NPBWR1) and Neuropeptides B and W Receptor 2 (NPBWR2) in human tissues. It is intended for researchers, scientists, and drug development professionals, offering detailed information on tissue distribution, signaling pathways, and experimental protocols.

Introduction to NPBWR1 and NPBWR2

Neuropeptide W (NPW) and neuropeptide B (NPB) are two closely related regulatory peptides that act as endogenous ligands for two G protein-coupled receptors (GPCRs): NPBWR1 (also known as GPR7) and NPBWR2 (also known as GPR8)[1][2]. These receptors share a significant amino acid homology of 64% with each other and approximately 40% with somatostatin and opioid receptors[1][3]. While NPB preferentially activates NPBWR1, NPW can stimulate both receptors with similar potency[1]. The NPB/NPW signaling system is implicated in a variety of physiological processes, including energy homeostasis, pain sensation, neuroendocrine function, and emotional regulation. It is important to note that while humans express both NPBWR1 and NPBWR2, rodents only express NPBWR1.

Localization of NPBWR1 and NPBWR2 in Human Tissues

The expression of NPBWR1 and NPBWR2 has been identified in both the central nervous system (CNS) and various peripheral tissues. The distribution of their messenger RNA (mRNA) provides critical insights into their potential sites of action.

Central Nervous System (CNS)

In the human CNS, NPBWR2 appears to be more widely expressed than NPBWR1. However, both receptors show high expression levels in the hippocampus and amygdala.

Table 1: Localization of NPBWR1 and NPBWR2 mRNA in the Human Central Nervous System

| Brain Region | NPBWR1 Expression Level | NPBWR2 Expression Level | References |

| Hippocampus | High | High | |

| Amygdala | High | High | |

| Frontal Cortex | Present | Present | |

| Parietal Cortex | - | Moderate | |

| Cerebellum | Found | Moderate | |

| Caudate Nucleus | Not Detected | High | |

| Substantia Nigra | Poor | Low | |

| Thalamus | Poor | Moderate | |

| Corpus Callosum | Poor | Low | |

| Pituitary Gland | Moderate | Moderate | |

| Hypothalamus | High | - |

Expression levels are qualitative descriptions based on the cited literature.

Peripheral Tissues

The expression of NPBWR1 and NPBWR2 extends to a variety of peripheral tissues, suggesting their involvement in a broad range of physiological functions beyond the CNS.

Table 2: Localization of NPBWR1 and NPBWR2 mRNA in Human Peripheral Tissues

| Tissue | NPBWR1 Expression | NPBWR2 Expression | References |

| Testis | Detected | Detected | |

| Lung | Detected | Detected | |

| Large Intestine | Detected | Detected | |

| Skin | Detected | Detected | |

| Trachea | Detected | - | |

| Prostate | Detected | - | |

| Adrenal Gland | - | Detected | |

| Spleen | - | Detected | |

| Lymph Node | - | Detected | |

| Liver | Overexpressed | Not Detected | |

| Kidney | - | Not Detected |

Expression data is based on mRNA detection.

Signaling Pathways of NPBWR1 and NPBWR2

NPBWR1 and NPBWR2 are coupled to the Gi-class of G-proteins. Activation of these receptors by their ligands, NPB and NPW, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). This signaling cascade is a common mechanism for inhibitory neuronal modulation. Additionally, NPB and NPW have been shown to stimulate the mitogen-activated protein kinase (MAPK) pathway, specifically the Erk p42/p44 proteins.

References

DesBr-NPB-23: A Technical Guide to its Discovery, Characterization, and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of DesBr-NPB-23, the unbrominated form of the endogenous neuropeptide B-23. It details its discovery, physicochemical properties, and pharmacological characterization at its cognate receptors, Neuropeptide B/W Receptor 1 (NPBWR1) and Neuropeptide B/W Receptor 2 (NPBWR2). This document includes a compilation of quantitative data, detailed experimental methodologies derived from seminal research, and visualizations of key signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.

Discovery and Physicochemical Properties

Neuropeptide B (NPB) was first identified in 2002 from bovine hypothalamic tissue extracts by Fujii et al. through a process of purification guided by cAMP production-inhibitory activity in cells expressing the orphan G protein-coupled receptor GPR7 (now known as NPBWR1)[1][2]. Structural analysis revealed a 29-amino acid peptide with a unique post-translational modification: bromination at the C-6 position of the N-terminal tryptophan residue[1][2]. The 23-amino acid variant, NPB-23, was also identified.

Subsequent studies confirmed that the unbrominated form of NPB-23, designated DesBr-NPB-23, is also biologically active. In fact, in vitro assays demonstrated that this bromination does not significantly influence the binding affinity of the neuropeptide to its receptors[1].

Table 1: Physicochemical Properties of Human DesBr-NPB-23

| Property | Value | Source |

| Amino Acid Sequence | WYKPAAGHSSYSVGRAAGLLSGL | IUPHAR/BPS Guide to PHARMACOLOGY |

| Molecular Formula | C107H162N30O30 | PubChem |

| Molecular Weight | 2348.6 g/mol | PubChem |

| Canonical SMILES | C--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--N--INVALID-LINK--O)CC(C)C)CC(C)C)CO)CC(C)C)CC(C)C)CO)CC(C)C)C)C)CC(C)C)CC(C)C)CO)CC(C)C)CC1=CNC2=CC=CC=C21)CC3=CC=C(C=C3)O)CCCCN)C4CCCN4C)C)C)C">C@HCC(C)C)CO)CO)CC5=CC=C(C=C5)O)CO)C(C)C)C)C(CC(C)C)N)C(C(C)C)N | PubChem |

| Precursor Protein | prepro-NPB | IUPHAR/BPS Guide to PHARMACOLOGY |

Pharmacological Characterization

DesBr-NPB-23 is an agonist for two G protein-coupled receptors: Neuropeptide B/W Receptor 1 (NPBWR1, formerly GPR7) and Neuropeptide B/W Receptor 2 (NPBWR2, formerly GPR8). It exhibits a higher affinity for NPBWR1.

Table 2: Receptor Binding and Functional Activity of Human DesBr-NPB-23

| Parameter | NPBWR1 (GPR7) | NPBWR2 (GPR8) | Source |

| Binding Affinity (Ki) | 1.2 nM | 341 nM | MedChemExpress |

| Functional Potency (EC50) | 0.23 nM | 15.8 nM | Tanaka H, et al. (2003) |

Experimental Protocols

Discovery and Purification of Endogenous Neuropeptide B

The initial discovery of Neuropeptide B involved a multi-step purification process from bovine hypothalamic extracts. The guiding principle for purification was the ability of fractions to inhibit cAMP production in cells expressing GPR7.

Methodology:

-

Tissue Extraction: Frozen bovine hypothalami were homogenized in an acidic buffer (e.g., 1 M acetic acid containing 20 mM HCl). The homogenate was centrifuged, and the resulting supernatant was collected.

-

Solid-Phase Extraction: The supernatant was loaded onto a C18 solid-phase extraction column. The column was washed, and the peptide fraction was eluted with an organic solvent (e.g., 60% 2-propanol in 0.1% trifluoroacetic acid).

-

Cation Exchange Chromatography: The eluted fraction was subjected to sequential cation exchange chromatography using SP-Sepharose and CM-Sepharose columns.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Further purification was achieved through multiple rounds of RP-HPLC on C18 columns using different ion-pairing reagents (trifluoroacetic acid and heptafluorobutyric acid).

-

Activity-Guided Fractionation: Throughout the purification process, fractions were tested for their ability to inhibit forskolin-stimulated cAMP production in Chinese Hamster Ovary (CHO) cells stably expressing human GPR7.

-

Structural Analysis: The primary structure of the purified peptide was determined by Edman degradation and mass spectrometry.

Receptor Binding Assay

Binding affinity of DesBr-NPB-23 to NPBWR1 and NPBWR2 is typically determined through competitive binding assays using a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) transiently or stably expressing either human NPBWR1 or NPBWR2.

-

Binding Reaction: The cell membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., ¹²⁵I-labeled Neuropeptide W) and increasing concentrations of unlabeled DesBr-NPB-23 as a competitor.

-

Incubation and Separation: The binding reaction is allowed to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a gamma counter.

-

Data Analysis: The data are analyzed using a non-linear regression to determine the concentration of DesBr-NPB-23 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

The functional activity of DesBr-NPB-23 as an agonist is assessed by measuring its ability to inhibit adenylyl cyclase activity, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Cells (e.g., CHO or HEK293) expressing NPBWR1 or NPBWR2 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into multi-well plates and pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cAMP degradation.

-

Stimulation: The cells are then stimulated with a fixed concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of DesBr-NPB-23.

-

Incubation: The reaction is incubated for a defined period at 37°C.

-

cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP concentration is quantified using a commercially available assay kit, such as a competitive immunoassay with time-resolved fluorescence resonance energy transfer (TR-FRET) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The results are plotted as a dose-response curve, and the EC50 value, the concentration of DesBr-NPB-23 that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production, is determined.

Calcium Mobilization Assay

The activation of NPBWR1 can also lead to the mobilization of intracellular calcium, which can be measured using fluorescent calcium indicators.

Methodology:

-

Cell Culture and Dye Loading: Cells expressing the receptor (often co-transfected with a promiscuous G-protein like Gα16 to couple to the phospholipase C pathway) are plated in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The plate is placed in a fluorescence plate reader, and varying concentrations of DesBr-NPB-23 are added to the wells.

-

Fluorescence Measurement: The fluorescence intensity is measured over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

-

Data Analysis: The peak fluorescence response is plotted against the concentration of DesBr-NPB-23 to generate a dose-response curve and determine the EC50 value.

Signaling Pathway

DesBr-NPB-23, upon binding to NPBWR1 or NPBWR2, primarily initiates a signaling cascade through the inhibitory G protein, Gi/o. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels. The reduction in cAMP levels can affect the activity of protein kinase A (PKA) and downstream cellular processes. Additionally, activation of these receptors can lead to the mobilization of intracellular calcium, suggesting coupling to Gq in some cellular contexts, possibly through the βγ subunits of the Gi/o protein.

Conclusion

DesBr-NPB-23, as the unbrominated and biologically active form of Neuropeptide B-23, serves as a valuable tool for investigating the physiological roles of the NPB/NPW signaling system. Its high affinity for NPBWR1 makes it a relatively selective agonist for studying the functions mediated by this receptor. The detailed methodologies and compiled data within this guide are intended to facilitate further research into the therapeutic potential of modulating this neuropeptide system in various physiological and pathological conditions, including the regulation of energy homeostasis, pain, and neuroendocrine functions.

References

DesBr-NPB-23 (human) as a Ligand for GPR7 and GPR8: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) GPR7 and GPR8 are emerging as important targets in various physiological processes, including energy homeostasis, pain perception, and neuroendocrine regulation. The endogenous ligands for these receptors are neuropeptide B (NPB) and neuropeptide W (NPW). This technical guide focuses on the human variant DesBr-NPB-23, a 23-amino acid peptide derived from NPB that lacks the N-terminal bromination, and its interaction with GPR7 and GPR8. This document provides a comprehensive overview of the binding and functional characteristics of DesBr-NPB-23, detailed experimental protocols, and a visualization of the associated signaling pathways.

Ligand and Receptor Overview

DesBr-NPB-23 (human): A 23-amino acid peptide with the sequence WYKPAAGHSSYSVGRAAGLLSGL. It is a non-brominated form of the endogenous ligand Neuropeptide B.

GPR7 (NPBWR1): A G protein-coupled receptor primarily expressed in the central nervous system, including the hypothalamus, hippocampus, and amygdala. It displays a higher affinity for NPB.

GPR8 (NPBWR2): A G protein-coupled receptor also found in the central nervous system, with notable expression in the substantia nigra. It shows a higher affinity for NPW.

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of DesBr-NPB-23 and related ligands with human GPR7 and GPR8.

Table 1: Binding Affinities (Ki) of Ligands for GPR7 and GPR8

| Ligand | Receptor | Ki (nM) |

| DesBr-NPB-23 | GPR7 | Data Not Available |

| DesBr-NPB-23 | GPR8 | Data Not Available |

Table 2: Functional Potency (EC50) of Ligands at GPR7 and GPR8

| Ligand | Receptor | Assay Type | EC50 (nM) |

| L7 (likely DesBr-NPB-23) | GPR7 | Aequorin-based | 126 ± 21 |

| L7 (likely DesBr-NPB-23) | GPR8 | Aequorin-based | 121 ± 16 |

L7 is a term used in some literature to refer to a 23-amino acid peptide derived from the prepro-NPB precursor, which corresponds to DesBr-NPB-23.

Signaling Pathways

Activation of GPR7 and GPR8 by DesBr-NPB-23 initiates intracellular signaling cascades primarily through the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Additionally, there is evidence suggesting that these receptors can also signal through the Gβγ subunit, potentially leading to the activation of Phospholipase C (PLC).

GPR7/GPR8 Signaling Pathway via Gαi

Caption: GPR7/GPR8 signaling cascade via the Gαi subunit.

Potential GPR7/GPR8 Signaling Pathway via Gβγ and PLC

Caption: Potential GPR7/GPR8 signaling via Gβγ and PLC activation.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is designed to determine the binding affinity (Ki) of DesBr-NPB-23 for GPR7 and GPR8 expressed in a suitable cell line (e.g., CHO-K1 or HEK293).

Workflow Diagram:

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture CHO-K1 or HEK293 cells stably expressing human GPR7 or GPR8.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

Cell membranes (typically 10-20 µg of protein).

-

A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled NPB or NPW).

-

Increasing concentrations of unlabeled DesBr-NPB-23 (competitor).

-

Binding buffer to reach the final volume.

-

-

For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM NPB).

-

Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of DesBr-NPB-23.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of DesBr-NPB-23 that inhibits 50% of specific radioligand binding).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay

This protocol measures the ability of DesBr-NPB-23 to inhibit adenylyl cyclase activity and reduce intracellular cAMP levels in cells expressing GPR7 or GPR8.

Workflow Diagram:

Caption: Workflow for a cAMP functional assay.

Methodology:

-

Cell Culture:

-

Seed HEK293 cells stably expressing human GPR7 or GPR8 into a 96-well plate and culture overnight.

-

-

Cell Stimulation:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of DesBr-NPB-23 to the wells.

-

Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

-

Incubate for a defined period (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.

-

Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or a luminescence-based assay.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the cAMP concentration in each sample based on the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of DesBr-NPB-23.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, representing the concentration of DesBr-NPB-23 that produces 50% of its maximal inhibitory effect.

-

Conclusion

DesBr-NPB-23 acts as a functional ligand for both GPR7 and GPR8, primarily signaling through the Gαi pathway to inhibit cAMP production. The provided quantitative data and detailed experimental protocols offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the NPB/GPR7/GPR8 system. The visualization of the signaling pathways provides a clear framework for understanding the molecular mechanisms downstream of receptor activation. Further research is warranted to fully elucidate the binding kinetics and the potential for biased agonism or alternative signaling pathways.

The Endogenous Function of the Neuropeptide B/W System: A Technical Guide for Researchers

An In-depth Examination of the NPB/W System's Core Biological Roles, Signaling Mechanisms, and Methodologies for Investigation

Abstract

The Neuropeptide B/W (NPB/W) system, comprising the endogenous peptide ligands Neuropeptide B (NPB) and Neuropeptide W (NPW) and their cognate G protein-coupled receptors, NPBWR1 and NPBWR2, has emerged as a significant modulator of a diverse array of physiological processes.[1][2][3][4][5] Since their discovery, these neuropeptides have been implicated in the central regulation of feeding behavior, energy homeostasis, pain perception, neuroendocrine functions, and emotional responses such as fear and anxiety. This technical guide provides a comprehensive overview of the endogenous functions of the NPB/W system, detailing its signaling pathways, the pharmacological characteristics of its ligands and receptors, and established experimental protocols for its study. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of targeting this multifaceted neuropeptide system.

Introduction to the Neuropeptide B/W System

The NPB/W system consists of two structurally related neuropeptides, NPB and NPW, which act as endogenous ligands for two G protein-coupled receptors (GPCRs), NPBWR1 (formerly GPR7) and NPBWR2 (formerly GPR8). These receptors share significant homology with opioid and somatostatin receptors. NPB and NPW are derived from separate precursor proteins and exist in multiple isoforms, including NPB23 and NPB29, and NPW23 and NPW30. A unique feature of NPB is the bromination of the N-terminal tryptophan residue, a post-translational modification that does not significantly alter its receptor binding affinity.

The expression of NPB, NPW, and their receptors is widely distributed throughout the central nervous system (CNS) and in various peripheral tissues. Within the CNS, high levels of expression are found in key brain regions associated with the regulation of appetite, stress, and pain, such as the hypothalamus, amygdala, and periaqueductal gray. In peripheral tissues, their presence has been identified in the gastrointestinal tract, adrenal glands, and pancreas, suggesting a role in metabolic and endocrine regulation. Notably, while both receptors are present in humans, rodents only express NPBWR1.

Signaling Pathways of the NPB/W System

The NPB/W receptors, NPBWR1 and NPBWR2, are primarily coupled to the Gi/o family of G proteins. Upon ligand binding, the activated receptor promotes the exchange of GDP for GTP on the Gαi/o subunit, leading to the dissociation of the Gαi/o-GTP and Gβγ subunits. The primary downstream effect of Gαi/o activation is the inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent alterations in the phosphorylation state and activity of downstream target proteins.

Quantitative Data on Ligand-Receptor Interactions

The binding affinities (Ki) and functional potencies (EC50/IC50) of NPB and NPW isoforms at NPBWR1 and NPBWR2 have been characterized in various in vitro systems. These quantitative data are crucial for understanding the specific roles of each ligand and receptor subtype and for the development of selective pharmacological tools.

Table 1: Binding Affinities (Ki) of NPB and NPW Isoforms for NPBWR1 and NPBWR2

| Ligand | Receptor | Ki (nM) | Assay System | Reference |

| Human NPB29 | Human NPBWR1 | 0.8 ± 0.1 | Competitive binding with [¹²⁵I]-NPB29 in CHO cells | Tanaka et al., 2003 |

| Human NPB29 | Human NPBWR2 | 21.3 ± 3.5 | Competitive binding with [¹²⁵I]-NPB29 in CHO cells | Tanaka et al., 2003 |

| Human NPW23 | Human NPBWR1 | 1.5 ± 0.2 | Competitive binding with [¹²⁵I]-NPW23 in CHO cells | Shimomura et al., 2002 |

| Human NPW23 | Human NPBWR2 | 1.1 ± 0.1 | Competitive binding with [¹²⁵I]-NPW23 in CHO cells | Shimomura et al., 2002 |

| Human NPW30 | Human NPBWR1 | 1.8 ± 0.3 | Competitive binding with [¹²⁵I]-NPW23 in CHO cells | Shimomura et al., 2002 |

| Human NPW30 | Human NPBWR2 | 1.3 ± 0.2 | Competitive binding with [¹²⁵I]-NPW23 in CHO cells | Shimomura et al., 2002 |

Table 2: Functional Potencies (EC50/IC50) of NPB and NPW Isoforms at NPBWR1 and NPBWR2

| Ligand | Receptor | EC50/IC50 (nM) | Functional Assay | Reference |

| Human NPB29 | Human NPBWR1 | 0.23 ± 0.04 | Inhibition of forskolin-stimulated cAMP production in CHO cells | Tanaka et al., 2003 |